molecular formula C27H23NO6 B11158141 3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl N-[(benzyloxy)carbonyl]glycinate

3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl N-[(benzyloxy)carbonyl]glycinate

Cat. No.: B11158141
M. Wt: 457.5 g/mol
InChI Key: VYOHFDZAMKCAFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-Benzyl-4-methyl-2-oxo-2H-chromen-7-yl N-[(benzyloxy)carbonyl]glycinate” is a synthetic coumarin derivative with a complex esterification profile. Its structure comprises:

  • A coumarin core (2H-chromen-2-one) substituted with a benzyl group at position 3, a methyl group at position 4, and a 7-hydroxy group esterified to N-[(benzyloxy)carbonyl]glycine.

This compound is highlighted in the context of antibody-drug conjugates (ADCs) and anti-infective research, where coumarin derivatives are often utilized as fluorophores, linkers, or prodrug components due to their tunable stability and fluorescence properties .

Properties

Molecular Formula

C27H23NO6

Molecular Weight

457.5 g/mol

IUPAC Name

(3-benzyl-4-methyl-2-oxochromen-7-yl) 2-(phenylmethoxycarbonylamino)acetate

InChI

InChI=1S/C27H23NO6/c1-18-22-13-12-21(15-24(22)34-26(30)23(18)14-19-8-4-2-5-9-19)33-25(29)16-28-27(31)32-17-20-10-6-3-7-11-20/h2-13,15H,14,16-17H2,1H3,(H,28,31)

InChI Key

VYOHFDZAMKCAFI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)OC(=O)CNC(=O)OCC3=CC=CC=C3)CC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl N-[(benzyloxy)carbonyl]glycinate typically involves multiple stepsThe reaction conditions often involve the use of anhydrous potassium carbonate, benzyl triethyl ammonium chloride, and carbon disulfide in acetone . The product is then purified through recrystallization from ethanol .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of automated reactors and continuous flow systems to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl N-[(benzyloxy)carbonyl]glycinate undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl group, using reagents like sodium methoxide.

Common Reagents and Conditions

The compound reacts with a variety of reagents under specific conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl N-[(benzyloxy)carbonyl]glycinate has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl N-[(benzyloxy)carbonyl]glycinate involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial and anti-inflammatory activities .

Comparison with Similar Compounds

Coumarin-Based Derivatives

Coumarins with modifications at the 7-position are common in drug design. Key comparisons include:

Compound Name Substituents at Position 7 Key Features Molecular Weight (g/mol) CAS RN
3-Benzyl-4-methyl-2-oxo-2H-chromen-7-yl N-[(benzyloxy)carbonyl]glycinate N-[(Benzyloxy)carbonyl]glycinate Cbz-protected glycine ester; potential ADC linker ~430 (calculated) Not provided
4-Methyl-7-hydroxycoumarin Hydroxyl group Basic fluorophore; used in imaging and enzymatic assays 176.17 90-33-5
7-Methoxycoumarin Methoxy group Enhanced metabolic stability; used in fluorescence-based probes 176.17 531-21-9

Key Differences :

  • The target compound’s Cbz-glycine ester introduces a peptide-like linkage, enabling enzymatic cleavage (e.g., by esterases or proteases) in biological systems, unlike simpler hydroxy or methoxy derivatives.

N-[(Benzyloxy)carbonyl]glycine Derivatives

The Cbz group is widely used in peptide synthesis. Relevant analogues include:

Compound Name Structure Molecular Weight (g/mol) CAS RN Purity Price (JPY)
N-[(Benzyloxy)carbonyl]glycine methyl ester Methyl ester of Cbz-glycine 223.22 1212-53-9 >98.0% 25g/10,000
N-(Benzyloxycarbonyloxy)succinimide Active ester for Cbz coupling 249.21 13139-17-8 >98.0% 25g/4,300

Key Differences :

  • Stability : The succinimide derivative is highly reactive in amide bond formation, whereas the coumarin-linked ester may exhibit greater hydrolytic stability under physiological conditions.

Anti-Infective Potential

  • Coumarins like warfarin (anticoagulant) and novobiocin (antibiotic) highlight the scaffold’s versatility. The target compound’s Cbz-glycine group may redirect activity toward bacterial targets (e.g., peptidoglycan synthesis) or viral proteases, though specific data are lacking .

Physicochemical Properties

Property 3-Benzyl-4-methyl-2-oxo-2H-chromen-7-yl N-[(Benzyloxy)carbonyl]glycinate N-[(Benzyloxy)carbonyl]glycine methyl ester
Molecular Weight ~430 223.22
LogP (Predicted) ~3.5 (highly lipophilic) ~1.8
Solubility Low in water; soluble in DMSO or DMF Moderate in organic solvents
Stability Stable to hydrolysis at neutral pH; sensitive to esterases Hydrolyzes slowly in aqueous buffers

Biological Activity

3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl N-[(benzyloxy)carbonyl]glycinate is a synthetic compound derived from the coumarin family, known for its diverse biological activities. This article provides an overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be described by the following molecular formula:

Property Details
IUPAC Name 3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl N-[(benzyloxy)carbonyl]glycinate
Molecular Formula C22H23NO5
Molecular Weight 377.43 g/mol

The biological activity of this compound can be attributed to several mechanisms:

  • Antioxidant Activity : The compound has been shown to scavenge free radicals, thereby reducing oxidative stress in cells. This property is crucial in preventing cellular damage and has implications in aging and various diseases.
  • Antimicrobial Activity : Preliminary studies indicate that the compound exhibits antimicrobial properties, affecting bacterial cell membranes and inhibiting essential enzymes necessary for bacterial survival.
  • Anticancer Activity : The compound induces apoptosis in cancer cells through the activation of caspases and inhibition of cell proliferation pathways. It has shown effectiveness against various cancer cell lines, suggesting a potential role in cancer therapy.

Antioxidant Studies

A study evaluated the antioxidant capacity of 3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl N-[(benzyloxy)carbonyl]glycinate using DPPH and ABTS assays. The results indicated a significant reduction in free radical levels compared to control samples.

Antimicrobial Studies

In vitro tests demonstrated that the compound exhibited antibacterial activity against several strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 50 to 100 µg/mL, indicating moderate effectiveness .

Anticancer Studies

The compound was tested on human cancer cell lines, including HeLa (cervical cancer) and MCF7 (breast cancer). It showed a dose-dependent reduction in cell viability, with IC50 values calculated at approximately 25 µM for HeLa cells and 30 µM for MCF7 cells.

Case Studies

  • Case Study on Anticancer Effects :
    A recent publication detailed the effects of this compound on HeLa cells. The study reported that treatment with the compound resulted in increased apoptosis markers such as cleaved PARP and activated caspases, confirming its potential as an anticancer agent.
  • Case Study on Antimicrobial Efficacy :
    Another study evaluated the antimicrobial efficacy against multidrug-resistant strains of bacteria. The compound demonstrated significant inhibition compared to standard antibiotics, suggesting its potential as a lead compound for drug development.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.